Flash Vacuum Pyrolysis Synthesis Yield: 1,1-Dimethyl-1-silaindene (84%) vs. 3,3-Dimethyl-4-oxa-3-silacyclopentene (32%)
In the seminal flash vacuum pyrolysis (FVP) study by Barton and coworkers, 1,1-dimethyl-1-silaindene was formed in an 84% isolated yield from (o-dimethylsilylphenyl)acetylene via gas-phase alkylidenecarbene rearrangement. Under identical FVP conditions, the structurally analogous oxygen-containing silacycle 3,3-dimethyl-4-oxa-3-silacyclopentene was obtained in only 32% yield [1]. This 2.6-fold yield advantage demonstrates that the benzosilole framework is kinetically and thermodynamically favored over competing oxa-silacycle formation pathways. Separately, copyrolysis of dimethylsilylene (generated from Si₂Me₄(OMe)₂) with cyclooctatetraene produced 1,1-dimethyl-1-silaindene in 34% yield [2], confirming that FVP of the acetylene precursor is the superior synthetic route.
| Evidence Dimension | Isolated product yield under flash vacuum pyrolysis conditions |
|---|---|
| Target Compound Data | 84% yield (1,1-dimethyl-1-silaindene) via FVP of (o-dimethylsilylphenyl)acetylene |
| Comparator Or Baseline | 32% yield (3,3-dimethyl-4-oxa-3-silacyclopentene) via FVP of analogous oxygen-containing precursor; 34% yield via copyrolysis of Me₂Si with cyclooctatetraene |
| Quantified Difference | 2.6-fold higher yield (84% vs. 32%); 2.5-fold higher vs. copyrolysis route (84% vs. 34%) |
| Conditions | Flash vacuum pyrolysis (FVP); gas-phase alkylidenecarbene rearrangement; precursor: (o-dimethylsilylphenyl)acetylene |
Why This Matters
For procurement decisions, this yield differential directly translates into reduced precursor consumption and lower per-gram cost when the FVP route is employed, while also demonstrating that the benzosilole scaffold is intrinsically more accessible than competing oxa-silacycles under thermal gas-phase conditions.
- [1] Groh, B. Mechanistic and Synthetic Aspects of Acetylene-Alkylidenecarbene Rearrangements in the Gas Phase. Ph.D. Dissertation, Iowa State University, 1985. Report of 84% yield for 1,1-dimethyl-1-silaindene and 32% yield for 3,3-dimethyl-4-oxa-3-silacyclopentene via FVP. View Source
- [2] Corey, J. Y. Siloles: Part 2: Silaindenes (Benzosiloles) and Silafluorenes (Dibenzosiloles). Adv. Organomet. Chem. 2011, 59, 1–172. Review citing Barton's FVP yields (84% for 1,1-dimethyl-1-silaindene; 34% via copyrolysis of Me₂Si with cyclooctatetraene). View Source
